molecular formula C21H19N5O3 B10992351 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B10992351
M. Wt: 389.4 g/mol
InChI Key: BCUJAOAPISSPOA-UHFFFAOYSA-N
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Description

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is fused with a methoxy group and a phenoxyphenyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the triazolopyridazine core using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenoxyphenyl group: This can be done through nucleophilic substitution reactions, where the phenoxyphenyl group is introduced using phenol derivatives and appropriate leaving groups.

    Formation of the propanamide linkage: This step involves the coupling of the triazolopyridazine core with a propanoic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazolopyridazine core can be reduced under hydrogenation conditions to form dihydro derivatives.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon or Raney nickel.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The methoxy and phenoxyphenyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxy group and the phenoxyphenyl group enhances its binding affinity and specificity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C21H19N5O3/c1-28-21-14-12-19-24-23-18(26(19)25-21)11-13-20(27)22-15-7-9-17(10-8-15)29-16-5-3-2-4-6-16/h2-10,12,14H,11,13H2,1H3,(H,22,27)

InChI Key

BCUJAOAPISSPOA-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C=C1

Origin of Product

United States

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